2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a benzimidazole core with a sulfanyl group and an acetamide moiety, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of action
Compounds containing a benzodiazole moiety, like “2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide”, are known to interact with a variety of biological targets. These can include enzymes, receptors, and ion channels, among others .
Mode of action
The specific mode of action would depend on the target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, preventing it from carrying out its normal function .
Biochemical pathways
Depending on the specific target, the compound could affect various biochemical pathways. For instance, if the target is involved in signal transduction, the compound could disrupt signaling pathways, leading to changes in cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and metabolic stability could affect how well it is absorbed and distributed in the body, how it is metabolized, and how quickly it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific target and pathway affected. This could range from changes in gene expression to alterations in cellular function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide typically involves the condensation of 5-methyl-1H-benzimidazole-2-thiol with N-phenyl-N-(propan-2-yl)acetamide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
- 2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
- 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Uniqueness
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the acetamide moiety enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Biological Activity
The compound 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is a novel organic molecule that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its potential applications based on its structural features.
Structural Overview
The compound is characterized by a benzimidazole moiety, which is known to interact with various biological targets. Its structure includes:
- A 5-methyl substituent on the benzimidazole ring.
- A sulfanyl group that may enhance its reactivity.
- An N-phenyl-N-(propan-2-yl)acetamide side chain that contributes to its pharmacological properties.
Potential Biological Activities
Given the structural characteristics of this compound, several potential biological activities can be hypothesized:
-
Antimicrobial Activity
- Benzimidazole derivatives often exhibit significant antibacterial and antifungal properties. The presence of the sulfanyl group may enhance these activities by increasing the lipophilicity and membrane permeability of the compound .
- Similar compounds have shown efficacy against various Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess antimicrobial properties.
-
Anticancer Activity
- Benzimidazoles are known to interfere with DNA topoisomerases, enzymes critical for DNA replication and repair. Studies indicate that derivatives can exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF7 .
- The unique substituents in this compound may modulate its interaction with these enzymes, potentially leading to enhanced anticancer activity.
- Neuroprotective Effects
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-[5-nitrobenzimidazol-2(3H)-yl]sulfanyl-N-(propan-2-yl)acetamide | Nitro group on benzimidazole | Enhanced antibacterial activity |
2-[5-amino-benzimidazol-2(3H)-yl]sulfanyl-N-(propan-2-yl)acetamide | Amino group on benzimidazole | Increased solubility and bioavailability |
2-[5-chloro-benzimidazol-2(3H)-yl]sulfanyl-N-(propan-2-yl)acetamide | Chloro substituent | Potentially higher reactivity |
This table highlights how variations in substituents can significantly affect biological activity and chemical reactivity, underscoring the potential uniqueness of the target compound.
Future Research Directions
Despite the promising structural features and potential activities of this compound, there is currently limited published research specifically on this molecule. Future studies should focus on:
- Synthesis and Characterization : Developing efficient synthetic routes to produce this compound in significant yields.
- Biological Testing : Conducting in vitro and in vivo studies to evaluate its antimicrobial, anticancer, and neuroprotective activities.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological effects, particularly its interactions with target enzymes or receptors.
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13(2)22(15-7-5-4-6-8-15)18(23)12-24-19-20-16-10-9-14(3)11-17(16)21-19/h4-11,13H,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAGFLYOESXLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N(C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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